Isononyl hydrogen azelate
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Overview
Description
Isononyl hydrogen azelate is a chemical compound with the molecular formula C18H34O4 and a molecular weight of 314.46 g/mol . It is a derivative of azelaic acid, a naturally occurring dicarboxylic acid. This compound is used in various industrial applications, including as a plasticizer and in the production of biodegradable polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isononyl hydrogen azelate can be synthesized through the esterification of azelaic acid with isononanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is heated to around 150°C, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound involves the continuous esterification of azelaic acid with isononanol in a fixed bed reactor. The reaction conditions include a hydrogen-oil volume ratio of 10:1 to 300:1, a reaction temperature of 200-320°C, and a reaction pressure of 0.1-1.0 MPa . The use of a fixed bed reactor allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
Isononyl hydrogen azelate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azelaic acid and isononanoic acid.
Reduction: Reduction of this compound can yield isononanol and azelaic acid.
Esterification: The compound can undergo further esterification to form diisononyl azelate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is carried out under reflux conditions.
Major Products Formed
Oxidation: Azelaic acid and isononanoic acid.
Reduction: Isononanol and azelaic acid.
Esterification: Diisononyl azelate.
Scientific Research Applications
Isononyl hydrogen azelate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of isononyl hydrogen azelate involves its interaction with various molecular targets and pathways:
Plasticizer Effect: In PVC resins, it modifies the polymer structure, reducing intermolecular forces and increasing flexibility.
Biodegradability: The ester bonds in this compound can be hydrolyzed by enzymes, leading to the breakdown of the compound into non-toxic byproducts.
Antimicrobial Activity: Similar to azelaic acid, this compound may exhibit antimicrobial properties by inhibiting bacterial growth and biofilm formation.
Comparison with Similar Compounds
Isononyl hydrogen azelate can be compared with other similar compounds, such as:
Properties
CAS No. |
71850-13-0 |
---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
9-(7-methyloctoxy)-9-oxononanoic acid |
InChI |
InChI=1S/C18H34O4/c1-16(2)12-8-6-7-11-15-22-18(21)14-10-5-3-4-9-13-17(19)20/h16H,3-15H2,1-2H3,(H,19,20) |
InChI Key |
CYBNYNJMJHHWOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCOC(=O)CCCCCCCC(=O)O |
Origin of Product |
United States |
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